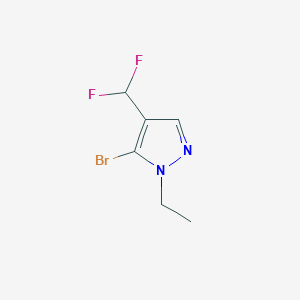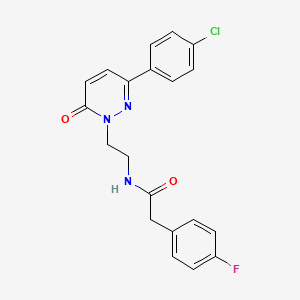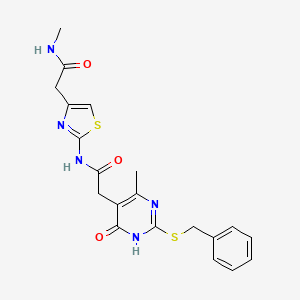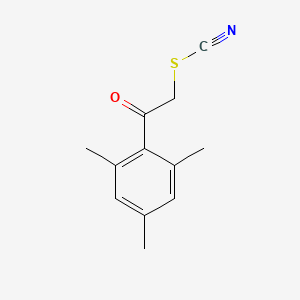
5-Bromo-4-(difluoromethyl)-1-ethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(difluoromethyl)-1-ethylpyrazole is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(difluoromethyl)-1-ethylpyrazole is not fully understood. However, it has been reported that the compound acts as a γ-aminobutyric acid (GABA) receptor agonist. GABA is an inhibitory neurotransmitter in the central nervous system, and the activation of GABA receptors results in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. The compound has also been found to have analgesic effects by reducing pain sensitivity. Additionally, this compound has been shown to have anticonvulsant effects by reducing the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-4-(difluoromethyl)-1-ethylpyrazole in lab experiments is its high potency. The compound has been found to have a high affinity for GABA receptors, making it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and using this compound.
Orientations Futures
There are several future directions for the use of 5-Bromo-4-(difluoromethyl)-1-ethylpyrazole in scientific research. One potential direction is the development of new drugs based on the compound's unique properties. Another potential direction is the use of the compound in the study of the role of GABA in various physiological and pathological conditions. Additionally, the compound could be used in the development of new therapies for conditions such as epilepsy and chronic pain.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of applications in scientific research. It has been synthesized using various methods and has been found to have unique properties that make it a useful tool in biochemical and physiological research. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 5-Bromo-4-(difluoromethyl)-1-ethylpyrazole can be achieved using various methods. One of the most commonly used methods is the reaction of 5-bromo-4-chloro-1-ethylpyrazole with difluoromethyl lithium. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
5-Bromo-4-(difluoromethyl)-1-ethylpyrazole is widely used in scientific research due to its unique properties. It has been used in the development of new drugs and as a tool in biochemical and physiological research. The compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Propriétés
IUPAC Name |
5-bromo-4-(difluoromethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2/c1-2-11-5(7)4(3-10-11)6(8)9/h3,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTMECYFDLJPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2760526.png)

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2760530.png)

![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)
![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)
![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)

![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)


